6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
CAS No.: 866134-94-3
Cat. No.: VC7540645
Molecular Formula: C17H15ClN4O6S
Molecular Weight: 438.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866134-94-3 |
|---|---|
| Molecular Formula | C17H15ClN4O6S |
| Molecular Weight | 438.84 |
| IUPAC Name | 6-chloro-4-methylsulfonyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
| Standard InChI | InChI=1S/C17H15ClN4O6S/c1-29(26,27)21-10-16(28-15-7-4-12(18)8-14(15)21)17(23)20-19-9-11-2-5-13(6-3-11)22(24)25/h2-9,16H,10H2,1H3,(H,20,23)/b19-9+ |
| Standard InChI Key | GJISRTQUNKVTQZ-DJKKODMXSA-N |
| SMILES | CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 3,4-dihydro-2H-1,4-benzoxazine scaffold substituted at position 6 with a chlorine atom and at position 4 with a methylsulfonyl group. The carbohydrazide side chain at position 2 is further functionalized with a (4-nitrophenyl)methylene group, creating a conjugated hydrazone linkage. This arrangement introduces multiple sites for molecular interactions, including hydrogen bonding (via the hydrazide and nitro groups) and hydrophobic interactions (via the aromatic rings).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 866134-94-3 |
| Molecular Formula | |
| Molecular Weight | 438.84 g/mol |
| IUPAC Name | 6-Chloro-4-methylsulfonyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
| SMILES | CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)N+[O-] |
| InChIKey | GJISRTQUNKVTQZ-DJKKODMXSA-N |
The stereochemistry of the hydrazone group (E-configuration) is critical for maintaining planar conjugation, which may influence binding to biological targets.
Synthetic Pathways and Modifications
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming structure. For example, the -NMR spectrum of a similar hydrazone derivative shows distinct peaks for the imine proton ( ppm) and aromatic protons ( ppm) .
| Supplier | Purity | Quantity | Price Range (USD) |
|---|---|---|---|
| Key Organics | >95% | 1–50 mg | $200–$1,000 |
| American Custom Chemicals | >90% | 5–100 mg | $150–$800 |
Prices vary based on scale and purification level. Researchers must request Safety Data Sheets (SDS) to address hazards such as skin irritation and environmental toxicity.
Future Research Directions
-
Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.
-
Structure-Activity Relationships (SAR): Modify the nitro group position or replace the methylsulfonyl moiety to optimize potency.
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Pharmacokinetic Studies: Investigate metabolic stability and bioavailability using in silico models.
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